methyl 2-((4-bromophenyl)thio)acetate
Overview
Description
methyl 2-((4-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-((4-bromophenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.
Thioether Formation: The 4-bromophenylacetic acid is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether.
Esterification: Finally, the thioether is esterified using methanol and an acid catalyst, such as sulfuric acid, to yield methyl [(4-bromophenyl)sulfanyl]acetate.
Industrial Production Methods: Industrial production of methyl [(4-bromophenyl)sulfanyl]acetate typically involves large-scale bromination, thioether formation, and esterification processes. These steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: methyl 2-((4-bromophenyl)thio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
methyl 2-((4-bromophenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of methyl [(4-bromophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Methyl 4-bromophenylacetate: Similar structure but lacks the sulfanyl group.
4-Bromophenylacetic acid: Precursor in the synthesis of methyl [(4-bromophenyl)sulfanyl]acetate.
Methyl 4-bromobenzyl sulfide: Similar structure but with a benzyl group instead of an acetate ester.
Uniqueness: methyl 2-((4-bromophenyl)thio)acetate is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various scientific fields.
Properties
CAS No. |
50397-69-8 |
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Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
WVYLZGUDDQAQFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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